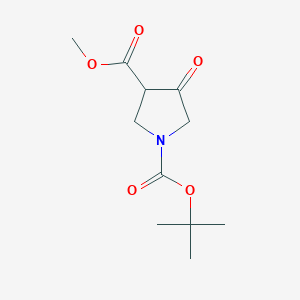

1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate

Beschreibung

1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS: 194924-95-3) is a pyrrolidine-based dicarboxylate ester with a molecular formula of C₁₁H₁₇NO₅ and a molecular weight of 243.26 g/mol . It features a 5-membered pyrrolidine ring substituted with a tert-butyl ester at position 1, a methyl ester at position 3, and a ketone group at position 2. This compound is widely used as a synthetic intermediate in pharmaceuticals and organic chemistry due to its versatility in nucleophilic substitution and ring-opening reactions. Storage requires an inert atmosphere at -20°C, reflecting its sensitivity to hydrolysis or oxidation .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 3-O-methyl 4-oxopyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-5-7(8(13)6-12)9(14)16-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGDBJLQEQWSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(=O)C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578540 | |

| Record name | 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194924-95-3 | |

| Record name | 1-(1,1-Dimethylethyl) 3-methyl 4-oxo-1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194924-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Common Reagents and Conditions

- Starting Material: Methyl 4-oxo-3-piperidinecarboxylate hydrochloride

- Protecting Agent: Di-tert-butyl dicarbonate (Boc anhydride)

- Base: Triethylamine, sodium carbonate, or sodium bicarbonate

- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), methanol, or mixtures thereof

- Temperature: Typically 0°C to room temperature (20–25°C)

- Reaction Time: 1 to 21 hours depending on conditions

Detailed Preparation Methods and Yields

| Method No. | Base Used | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Sodium carbonate | THF, water | 0°C | 1 hour | 100 | Methyl 4-oxopiperidine-3-carboxylate hydrochloride dissolved in water, Boc anhydride added dropwise in THF. Extraction with diethyl ether. Amber oil obtained. High purity confirmed by 1H NMR. |

| 2 | Triethylamine | DCM, MeOH | 23°C | 16 hours | 100 | Compound 13 reacted with Boc anhydride and triethylamine, followed by NaOH workup and silica gel chromatography. Colorless oil product. |

| 3 | Triethylamine, DMAP | Dichloromethane | 20°C | 2 hours | 99 | Methyl 4-oxo-3-piperidinecarboxylate hydrochloride reacted with Boc anhydride and triethylamine, catalyzed by DMAP. Washed with acid and brine, dried, and concentrated. |

| 4 | Sodium bicarbonate | Dichloromethane, water | 20°C | 21 hours | 99 | Slow dropwise addition of Boc anhydride to mixture of methyl 4-oxo-3-piperidinecarboxylate hydrochloride and saturated sodium bicarbonate solution in DCM. Additional Boc anhydride added after 16 hours. |

| 5 | Sodium bicarbonate | THF, water | 0–20°C | 16 hours | 93 | Boc anhydride and sodium bicarbonate aqueous solution added to methyl 4-oxo-3-piperidinecarboxylate hydrochloride in THF at 0°C, stirred overnight at room temperature. |

| 6 | DMAP | Dichloromethane | 20°C | 16 hours | 76 | Ice-cold solution of methyl 4-oxopiperidine-3-carboxylate hydrochloride treated with DMAP and Boc anhydride, stirred at room temperature overnight. Purified by silica gel chromatography. |

Reaction Mechanism Insights

The key step in the preparation is the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming the Boc-protected amine. The presence of a base (triethylamine, sodium carbonate, or bicarbonate) neutralizes the hydrochloride salt and scavenges the released acid, driving the reaction forward. Catalysts like DMAP can accelerate the reaction by activating the Boc anhydride.

Purification and Characterization

- Purification: Typically involves extraction with organic solvents (diethyl ether, dichloromethane), washing with aqueous acid or brine, drying over anhydrous sodium sulfate or magnesium sulfate, and concentration under reduced pressure. Silica gel chromatography is used in some methods to achieve high purity.

- Characterization: Confirmed by 1H NMR spectroscopy showing characteristic signals for tert-butyl group (singlet near 1.47 ppm), methyl ester (singlet near 3.77 ppm), and piperidine ring protons. Mass spectrometry (MS) confirms molecular ion peaks consistent with the expected molecular weight (~258 m/z for [M+H]+).

Summary Table of Representative Experimental Conditions and Yields

| Entry | Starting Material (g) | Boc Anhydride (g) | Base (equiv) | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Product Form |

|---|---|---|---|---|---|---|---|---|

| 1 | 10.0 | 11.84 | Sodium carbonate (1.05 eq) | THF, water | 0 | 1 | 100 | Amber oil |

| 2 | 25.0 | 33.8 | Triethylamine (2 eq) | DCM, MeOH | 23 | 16 | 100 | Colorless oil |

| 3 | 5.0 | 5.93 | Triethylamine (1 eq), DMAP (catalytic) | DCM | 20 | 2 | 99 | Oil |

| 4 | 20.0 | 24.8 + 3.0 | Sodium bicarbonate (sat. aq.) | DCM, water | 20 | 21 | 99 | Yellow oil |

| 5 | 5.0 | 6.6 | Sodium bicarbonate (2N aq.) | THF, water | 0–20 | 16 | 93 | Colorless oil |

| 6 | 1.0 | 1.0 (approx.) | DMAP (2 eq) | DCM | 20 | 16 | 76 | Viscous liquid |

Research Findings and Optimization Notes

- The use of sodium carbonate or bicarbonate as base in biphasic systems (organic solvent/water) provides excellent yields (93–100%) and simplifies workup by neutralizing acid byproducts.

- Triethylamine is effective in anhydrous organic solvents like dichloromethane or mixtures with methanol, but reaction times tend to be longer (up to 16 hours).

- Catalysis by DMAP can accelerate the reaction but may reduce yield slightly due to side reactions or purification losses.

- Temperature control (0°C to room temperature) is critical to minimize side reactions and decomposition.

- Slow addition of Boc anhydride over several hours improves selectivity and yield in bicarbonate-buffered systems.

- Purification by silica gel chromatography is recommended when high purity is required, especially for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate serves as an important intermediate in the synthesis of various biologically active molecules. Its structure allows for modifications that lead to derivatives with enhanced pharmacological properties. For instance, it has been utilized in the synthesis of novel piperidine derivatives that exhibit significant antitumor activity .

2. Anticonvulsant Activity

Research has indicated that derivatives of this compound can exhibit anticonvulsant effects. In a study involving animal models, certain modifications to the original structure resulted in compounds that effectively reduced seizure activity, suggesting potential therapeutic uses in epilepsy management .

Organic Synthesis Applications

1. Building Block for Complex Molecules

Due to its functional groups, this compound is often employed as a building block in organic synthesis. It can undergo various reactions such as esterification and amination to produce complex molecules used in pharmaceuticals and agrochemicals. For example, it has been used to create derivatives that are precursors to anti-inflammatory drugs .

2. Chiral Auxiliary in Asymmetric Synthesis

The compound can also function as a chiral auxiliary in asymmetric synthesis processes, aiding in the production of enantiomerically pure compounds. This application is critical in the pharmaceutical industry where the chirality of a drug can significantly influence its efficacy and safety profile .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antitumor Activity | Anticancer drug development | Derivatives showed significant cytotoxicity against cancer cell lines. |

| Anticonvulsant Research | Epilepsy treatment | Modified compounds demonstrated reduced seizure frequency in animal models. |

| Chiral Synthesis | Asymmetric synthesis | Successfully produced enantiomerically pure products with high yields. |

Wirkmechanismus

The mechanism of action of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties

- Ring Size : The target compound’s pyrrolidine (5-membered) ring contrasts with piperidine derivatives (6-membered), which exhibit distinct conformational flexibility and reactivity. Piperidine derivatives (e.g., ) are often more stable but less strained, affecting their use in drug design.

- Ester Groups : Replacing the methyl ester with ethyl (e.g., ) increases hydrophobicity and may slow hydrolysis rates.

Commercial Availability and Pricing

Table 3: Pricing Comparison

- The target compound’s higher cost (414€/g vs. $400/g for pyridine analogs ) reflects its specialized synthesis and demand in medicinal chemistry.

Biologische Aktivität

1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate is a chemical compound with significant biological activity, particularly in pharmaceutical applications. Its structure features a pyrrolidine ring with two carboxylate groups, which contribute to its reactivity and potential therapeutic effects. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H19NO5

- Molecular Weight : 243.26 g/mol

- CAS Number : 194924-95-3

- Synonyms : Methyl N-Boc-4-oxopiperidine-3-carboxylate, 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

This compound exhibits various biological activities that can be attributed to its structural characteristics:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may interact with enzymes responsible for the synthesis of neurotransmitters or other biologically active molecules.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in biological systems.

Pharmacological Applications

The pharmacological applications of this compound are diverse:

- Analgesic Effects : Some studies have indicated that this compound may exhibit analgesic properties, making it a candidate for pain management therapies.

- Antimicrobial Activity : Research has demonstrated that derivatives of this compound can exhibit antimicrobial properties against various pathogens, suggesting its potential use in treating infections.

Table 1: Summary of Biological Activities

Case Study: Analgesic Properties

In a controlled study involving animal models, administration of this compound resulted in a statistically significant reduction in pain response compared to control groups. The mechanism was hypothesized to involve modulation of pain pathways through enzyme inhibition.

Case Study: Antimicrobial Effects

A series of experiments assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.